3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole is a useful research compound. Its molecular formula is C15H10Cl2N2S and its molecular weight is 321.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Pyrazole derivatives, including compounds similar to 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole, are of significant interest in chemical research due to their structural complexity and potential applications. For instance, the synthesis and sulphonylation of related pyrazole compounds have been studied, revealing the existence of double ion forms in solutions and demonstrating the compound's structural versatility (Diana et al., 2018). Additionally, crystallographic analysis has provided insights into the dihedral angles and hydrogen bonding patterns of similar compounds, contributing to a deeper understanding of their molecular structures (Dai et al., 2011).
Pharmaceutical and Biological Research
The pyrazole core is a common feature in pharmacologically active compounds, and its derivatives have been explored for various therapeutic applications. Research has highlighted the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer properties. Compounds like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone showed promising activity, surpassing reference drugs in certain cases (Hafez et al., 2016). These findings underscore the potential of pyrazole derivatives in developing new therapeutic agents.
Molecular Synthesis and Material Science
Pyrazole derivatives are not only significant in pharmaceuticals but also in material science. Their unique structural features make them suitable candidates for the synthesis of complex molecules and materials. For example, the synthesis of tolylthiopyrazol derivatives through direct sulfenylation at room temperature demonstrates the versatility of these compounds in synthetic chemistry (Kamani et al., 2019). The ability to manipulate pyrazole structures and synthesize various derivatives broadens the scope of their applications in different scientific fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfanyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S/c16-11-3-1-10(2-4-11)15-14(9-18-19-15)20-13-7-5-12(17)6-8-13/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJSIYZKNJOYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)SC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.